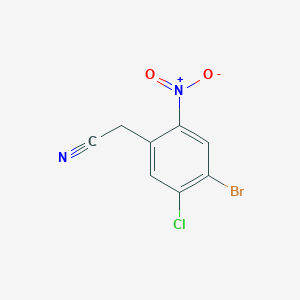

2-(4-Bromo-5-chloro-2-nitrophenyl)acetonitrile

Description

2-(4-Bromo-5-chloro-2-nitrophenyl)acetonitrile is a halogenated aromatic nitrile compound characterized by a benzene ring substituted with bromine (Br) at position 4, chlorine (Cl) at position 5, and a nitro group (-NO₂) at position 2. The acetonitrile moiety (-CH₂CN) is attached to the aromatic ring, contributing to its polar nature and reactivity.

Properties

Molecular Formula |

C8H4BrClN2O2 |

|---|---|

Molecular Weight |

275.48 g/mol |

IUPAC Name |

2-(4-bromo-5-chloro-2-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C8H4BrClN2O2/c9-6-4-8(12(13)14)5(1-2-11)3-7(6)10/h3-4H,1H2 |

InChI Key |

HAWMANZMXSVIBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-chloro-2-nitrophenyl)acetonitrile typically involves multi-step reactions starting from commercially available precursors One common method involves the nitration of 4-bromo-2-chlorotoluene to introduce the nitro group, followed by a halogenation reaction to introduce the chlorine atom

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the desired reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Reaction Pathways

The compound exhibits diverse reactivity due to its functional groups:

Reduction Reactions

Nitro groups can be reduced to amines using reagents like sodium dithionite under alkaline conditions . This reaction pathway is critical for generating derivatives with altered biological activity.

Halogen Substitution

The bromine and chlorine substituents are susceptible to nucleophilic aromatic substitution. For example:

-

Bromine displacement : Replaced by amines or other nucleophiles in the presence of catalysts.

-

Chlorine substitution : Less reactive than bromine but can undergo substitution under harsh conditions .

Cyanomethylation

The nitrile group can participate in radical-mediated cyanomethylation reactions. For instance:

-

Radical intermediates : Generated via tert-butoxy radicals, leading to aromatic substitution at the ortho position relative to amino groups .

Reaction Conditions and Yields

| Reaction Type | Reagents/Catalysts | Solvent | Key Conditions | Yield Range |

|---|---|---|---|---|

| Halogenation (NBS) | NBS, alcohol nucleophile | Ethanol | Room temperature, 1.5–6.0 eq | 61–84% |

| Reduction (Na₂S₂O₄) | Sodium dithionite | Ammonia (aq) | 80°C, acidic pH | 65% |

| Cyanomethylation | DTBP, Fe catalyst | Acetonitrile | Radical initiation, oxidation | Up to 99% |

Data synthesized from analogous reactions in halogenated nitrophenyl systems .

Pharmaceutical Potential

The compound’s structural complexity suggests applications in drug discovery, particularly for targets requiring halogen-substituted aromatic systems. For example:

-

Enzyme inhibition : Similar nitro-substituted derivatives show activity against acetylcholinesterase.

-

CFTR modulation : Structural analogs with nitrile groups have been explored in cystic fibrosis therapies .

Comparative Analysis of Structural Analogs

| Compound | Key Features | Applications/Reactivity |

|---|---|---|

| 4-Bromo-2-nitrophenol | Bromine and nitro groups | Antibacterial agents |

| 5-Chloro-2-nitroaniline | Nitro and chloro groups | Anti-cancer research |

| 4-Chloro-3-nitrotoluene | Multiple nitro groups | Dye synthesis |

| 2-(4-Bromo-5-chloro-2-nitrophenyl)acetonitrile | Nitrile + halogens + nitro | Pharmaceutical intermediates |

Scientific Research Applications

2-(4-Bromo-5-chloro-2-nitrophenyl)acetonitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-chloro-2-nitrophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Key Observations:

Electron Effects: The target compound’s nitro group at position 2 is a strong electron-withdrawing group (EWG), reducing electron density on the aromatic ring and directing electrophilic substitution to meta/para positions. In contrast, the amino group in is electron-donating, increasing ring reactivity toward electrophiles. The methoxy group in acts as an electron-donating group (EDG), enhancing ortho/para reactivity, but its steric bulk may hinder substitution compared to smaller substituents like Cl or Br .

Physicochemical Properties: The target compound’s higher molecular weight (275.5 g/mol) compared to (242.1 g/mol) suggests reduced solubility in polar solvents. The nitro group may also increase melting points due to stronger intermolecular dipole interactions. The amino group in likely improves solubility in protic solvents (e.g., water or alcohols) via hydrogen bonding, whereas the target compound’s EWGs favor solubility in aprotic solvents like acetonitrile .

Reactivity and Applications: The nitro group in the target compound may render it useful as an intermediate in explosives or corrosion inhibitors, whereas the amino group in aligns with applications in dye synthesis or drug candidates (e.g., kinase inhibitors). The methoxy group in could make it a candidate for agrochemicals or liquid crystals due to its balance of polarity and stability .

Research Findings and Trends

Stability: Halogen-nitro combinations (as in the target compound) often exhibit enhanced thermal stability compared to amino or methoxy derivatives, making them suitable for high-temperature applications.

Bioactivity: Chloro and bromo substituents are common in antimicrobial agents, but the nitro group may introduce toxicity, limiting pharmaceutical use unless reduced to an amino group post-synthesis.

Environmental Impact: Brominated nitriles like the target compound may persist in the environment due to low biodegradability, whereas methoxy or amino derivatives degrade more readily .

Biological Activity

2-(4-Bromo-5-chloro-2-nitrophenyl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research sources.

Chemical Structure and Properties

The compound features a nitrophenyl moiety, which is known for its ability to undergo reduction reactions, potentially leading to reactive intermediates that can interact with various biological targets. The presence of halogen atoms (bromine and chlorine) may enhance its binding affinity and specificity through halogen bonding.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(4-Bromo-5-chloro-2-nitrophenyl)acetonitrile. For instance, derivatives with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Target Pathogens |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus, E. coli |

| 12a | 0.0195 | E. coli, Bacillus mycoides |

| 15 | 0.0048 | E. coli, C. albicans |

These results indicate that the compound's structural features significantly contribute to its antimicrobial efficacy, with MIC values reflecting potent activity against various pathogens .

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. In vitro assays showed that similar compounds exhibited low cytotoxicity with IC50 values greater than 60 μM, indicating a favorable therapeutic index .

The mechanism by which 2-(4-Bromo-5-chloro-2-nitrophenyl)acetonitrile exerts its biological effects may involve:

- Enzyme Interaction : The compound could inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.

- Biofilm Disruption : It may interfere with biofilm formation, enhancing the efficacy of existing antibiotics .

- Reactive Intermediates : The nitro group can be reduced to form reactive species that interact with cellular components, leading to cell death .

Case Studies

- Antibacterial Efficacy : In a study evaluating various nitrophenyl derivatives, compounds structurally related to 2-(4-Bromo-5-chloro-2-nitrophenyl)acetonitrile showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antibacterial agents .

- Synergistic Effects : Research indicated that certain derivatives exhibited synergistic effects when combined with established antibiotics like Ciprofloxacin, reducing their MIC values and enhancing overall effectiveness against resistant strains .

- Cytotoxicity Assessment : A comprehensive cytotoxicity evaluation revealed that while some derivatives displayed promising antimicrobial activity, they maintained low toxicity levels in human cell lines, making them suitable candidates for further pharmacological studies .

Q & A

Q. What steps validate conflicting bioactivity data in pharmacological studies?

- Methodology : Replicate assays under standardized conditions (e.g., cell lines, incubation time). Use SAR (structure-activity relationship) analysis to correlate substituent effects (e.g., bromo vs. chloro in ). Confirm target binding via SPR (surface plasmon resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.